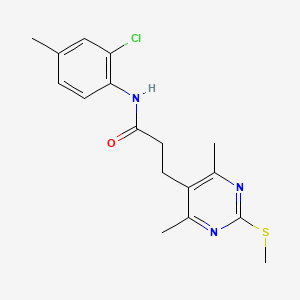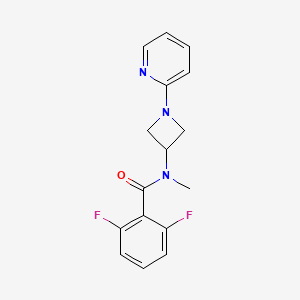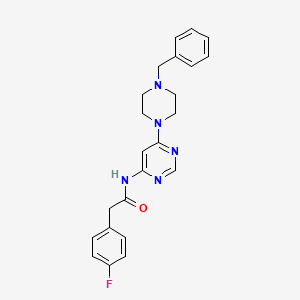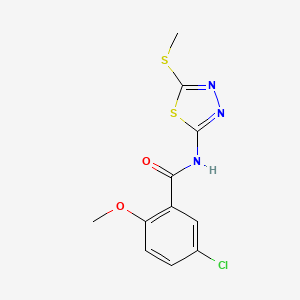
N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide, also known as AMPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPH is a hydrazide derivative of 5-aminopyridine, a compound that is known for its ability to enhance neuronal activity. The synthesis of AMPH is relatively simple, and it has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Applications
N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide and its derivatives have shown promising results in antitumor and antimicrobial research. Notable applications include the synthesis of novel compounds with potential biological significance, such as antitumor and antimicrobial agents. For instance, novel N-arylpyrazole-containing enaminones were synthesized, showcasing cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, indicating their potential as antitumor agents (Riyadh, 2011). Moreover, a series of compounds demonstrated in vitro anticancer activity against various cell lines, with certain compounds displaying promising anticancer and antioxidant properties (Metwally et al., 2012).
Antiepileptic Activity
Research into novel phthalimide derivatives bearing amino acid conjugated anilines has shown significant antiepileptic activity. Compounds were evaluated for their efficacy in increasing seizure latency in mice, with some demonstrating comparable results to thalidomide, a known antiepileptic agent. This suggests their potential for further investigation as antiepileptic drugs (Asadollahi et al., 2019).
Corrosion Inhibition
Research has also explored the use of N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide derivatives as corrosion inhibitors. The inhibitory effect of these compounds on the corrosion of metals in acidic media has been studied, revealing that certain derivatives can serve as efficient corrosion inhibitors, thus indicating their industrial application potential in protecting metals from corrosion (Chetouani et al., 2005).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various derivatives of N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide have been a focus of research, with studies aiming to explore their biological and pharmacological activities. For example, the green synthesis and corrosion inhibition study of 2-amino-N'-(thiophen-2-yl)methylene)benzohydrazide highlighted the eco-friendly synthesis methods and its potential as a corrosion inhibitor (Singh et al., 2018).
Propiedades
IUPAC Name |
N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6(2)9(14)13-12-8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKCSIDBHKMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC1=NC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide | |
CAS RN |
1803590-39-7 |
Source


|
| Record name | N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B2567346.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B2567347.png)

![1-(azepan-1-yl)-2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2567351.png)

![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2567361.png)



![Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2567369.png)